molecular formula C13H18O B8152488 1-Isobutoxy-3-methyl-5-vinylbenzene

1-Isobutoxy-3-methyl-5-vinylbenzene

Cat. No.: B8152488
M. Wt: 190.28 g/mol
InChI Key: NWWREPIQBDFHOY-UHFFFAOYSA-N
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Description

1-Isobutoxy-3-methyl-5-vinylbenzene is an organic compound characterized by its unique structure, which includes an isobutoxy group, a methyl group, and a vinyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Isobutoxy-3-methyl-5-vinylbenzene typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as isobutyl alcohol, methylbenzene, and vinylbenzene.

    Reaction Conditions: The reaction conditions often involve the use of catalysts and specific temperatures to facilitate the formation of the desired product. For example, the use of acid catalysts can promote the alkylation of methylbenzene with isobutyl alcohol to form the isobutoxy group.

    Purification: The final product is purified using techniques such as distillation or chromatography to obtain pure this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and advanced purification techniques can further enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: 1-Isobutoxy-3-methyl-5-vinylbenzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the vinyl group to an ethyl group.

    Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are often used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products:

    Oxidation: Products may include isobutoxybenzaldehyde or isobutoxybenzoic acid.

    Reduction: The major product is 1-Isobutoxy-3-methyl-5-ethylbenzene.

    Substitution: Products can vary depending on the substituent introduced, such as 1-Isobutoxy-3-methyl-5-bromobenzene.

Scientific Research Applications

1-Isobutoxy-3-methyl-5-vinylbenzene has several applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and can be used in studies of reaction mechanisms and kinetics.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development and biochemical research.

    Industry: The compound can be used in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of 1-Isobutoxy-3-methyl-5-vinylbenzene involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, altering their activity and leading to various biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications and safety profile.

Comparison with Similar Compounds

    1-Isobutoxy-3-methylbenzene: Lacks the vinyl group, resulting in different chemical reactivity and applications.

    1-Isobutoxy-5-vinylbenzene: Lacks the methyl group, which may affect its physical and chemical properties.

    3-Methyl-5-vinylbenzene:

Uniqueness: 1-Isobutoxy-3-methyl-5-vinylbenzene is unique due to the presence of all three functional groups (isobutoxy, methyl, and vinyl) on the benzene ring. This combination of groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

1-ethenyl-3-methyl-5-(2-methylpropoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O/c1-5-12-6-11(4)7-13(8-12)14-9-10(2)3/h5-8,10H,1,9H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWWREPIQBDFHOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCC(C)C)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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